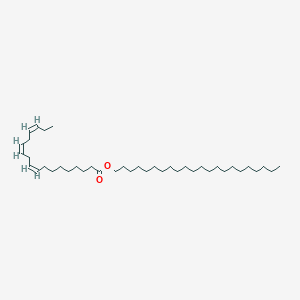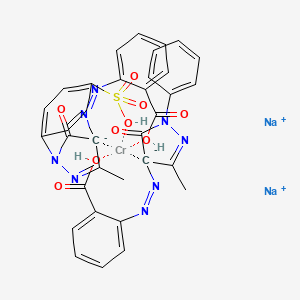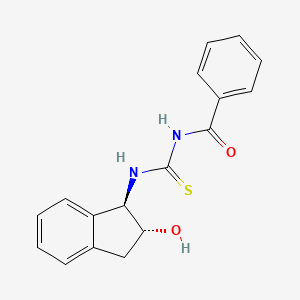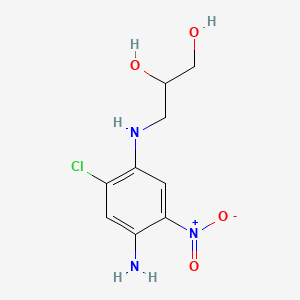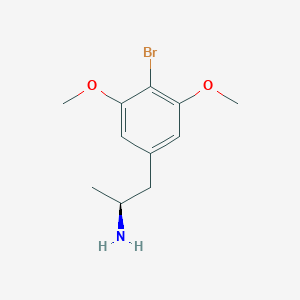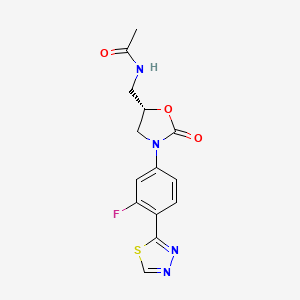
Benzenamine, 4,4'-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is a complex organic compound with the molecular formula C17H22N2 It is known for its unique structure, which includes two benzenamine groups connected by a hydrazobis(methylene) bridge, with each benzenamine group further substituted with N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) typically involves the reaction of benzenamine derivatives with hydrazine and formaldehyde under controlled conditions. The process generally includes:
Reaction of Benzenamine with Formaldehyde: Benzenamine is reacted with formaldehyde to form a methylene-bridged intermediate.
Introduction of Hydrazine: Hydrazine is then introduced to the reaction mixture, leading to the formation of the hydrazobis(methylene) bridge.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the benzenamine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzenamine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, 4,4’-methylenebis-
- 4,4’-Methylenebis(N,N-dimethylaniline)
Uniqueness
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is unique due to its hydrazobis(methylene) bridge, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
102395-16-4 |
|---|---|
Molekularformel |
C18H26N4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[[2-[[4-(dimethylamino)phenyl]methyl]hydrazinyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-12,19-20H,13-14H2,1-4H3 |
InChI-Schlüssel |
MWMPTGBRYISRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



